molecular formula C16H18N2O B7463297 2-cyclopropyl-N-propylquinoline-4-carboxamide

2-cyclopropyl-N-propylquinoline-4-carboxamide

Cat. No.: B7463297
M. Wt: 254.33 g/mol
InChI Key: QTXJJWJDZVEAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

2-cyclopropyl-N-propylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-9-17-16(19)13-10-15(11-7-8-11)18-14-6-4-3-5-12(13)14/h3-6,10-11H,2,7-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXJJWJDZVEAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-cyclopropyl-N-propylquinoline-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-cyclopropyl-N-propylquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-propylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . These interactions lead to the disruption of essential biological processes in target organisms.

Comparison with Similar Compounds

2-cyclopropyl-N-propylquinoline-4-carboxamide can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline-2-carboxamide: Used in the synthesis of various pharmaceuticals.

    Quinoline-4-carboxamide: Known for its antimicrobial properties.

The uniqueness of 2-cyclopropyl-N-propylquinoline-4-carboxamide lies in its cyclopropyl and propyl substituents, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .

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